1-methyl-2-((4-methylbenzyl)thio)-5-phenyl-1H-imidazole
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Overview
Description
Imidazole derivatives are a class of compounds that contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . They are key components in many biologically active substances and drugs .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “1-methyl-2-((4-methylbenzyl)thio)-5-phenyl-1H-imidazole” is not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties for “1-methyl-2-((4-methylbenzyl)thio)-5-phenyl-1H-imidazole” are not available in the search results .Scientific Research Applications
Medicinal Chemistry
Imidazole derivatives have become essential synthons in drug development. Their diverse pharmacological activities include:
Notable commercially available drugs containing the 1,3-diazole ring include clemizole (antihistaminic), etonitazene (analgesic), enviroxime (antiviral), and astemizole (antihistaminic), among others .
Xanthine Oxidase Inhibition
Imidazole derivatives have been evaluated for their inhibitory potency against xanthine oxidase, an enzyme involved in purine metabolism. These compounds may have applications in treating conditions related to purine metabolism disorders .
Antiparasitic Activity
A specific imidazole compound (designated as “compound 13”) has demonstrated potent in vitro antipromastigote activity. Molecular simulation studies suggest that it binds favorably to the active site of LmPTR1, a potential target for antileishmanial and antimalarial drug development .
Synthetic Routes
Researchers have explored various synthetic routes to access imidazole derivatives. Recent advances in regiocontrolled synthesis have enabled the preparation of substituted imidazoles with specific functional groups. These compounds find applications in everyday products .
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The exact interaction of this specific compound with its targets would need further investigation.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound could potentially have various effects at the molecular and cellular level .
properties
IUPAC Name |
1-methyl-2-[(4-methylphenyl)methylsulfanyl]-5-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-14-8-10-15(11-9-14)13-21-18-19-12-17(20(18)2)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBANMCWXBMJZQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(N2C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-((4-methylbenzyl)thio)-5-phenyl-1H-imidazole |
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